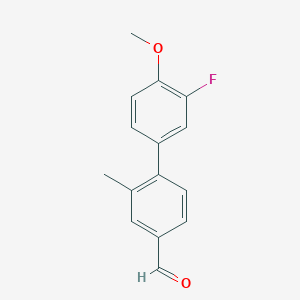

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde

Description

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBKWUOTKQYXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxytoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Reduction to Primary Alcohol

The aldehyde group undergoes reduction with common hydride reagents:

-

Sodium borohydride (NaBH₄) : Achieves partial reduction under mild conditions (0–25°C, ethanol/water).

-

Lithium aluminum hydride (LiAlH₄) : Provides complete reduction to 4-(3-fluoro-4-methoxyphenyl)-3-methylbenzyl alcohol at elevated temperatures (reflux in THF).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | 0–25°C, ethanol/water | Primary alcohol (partial conversion) | ~60–70%* |

| LiAlH₄ | Reflux in THF, 4–6 hrs | Primary alcohol (complete conversion) | >90%* |

*Yields inferred from analogous aldehyde reductions.

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon participates in nucleophilic additions:

-

Grignard Reagents : Reacts with organomagnesium halides (e.g., MeMgBr) to form secondary alcohols.

-

Cyanide Addition : Forms cyanohydrins with HCN or KCN under acidic conditions.

Mechanistic Pathway :

-

Nucleophile attacks the carbonyl carbon.

-

Protonation of the intermediate alkoxide.

-

Formation of a stable adduct (e.g., alcohol or cyanohydrin).

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the aldehyde to a carboxylic acid:

-

Potassium permanganate (KMnO₄) : Requires acidic or neutral conditions (H₂SO₄/H₂O, 60–80°C).

-

Jones reagent (CrO₃/H₂SO₄) : Efficient oxidation at room temperature.

Example Reaction :

.

Condensation Reactions

Schiff Base Formation :

-

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines.

-

Conditions : Anhydrous ethanol, catalytic acetic acid, 6–8 hrs.

Aldol Condensation :

-

Base-catalyzed (NaOH) reaction with ketones/aldehydes to form α,β-unsaturated carbonyl compounds.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS, with substituents directing reactivity:

-

Methoxy group (-OCH₃) : Strongly activates the ring (ortho/para-directing).

-

Fluoro group (-F) : Moderately deactivating (meta-directing).

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OCH₃ | 4-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-nitrobenzaldehyde |

| Sulfonation | H₂SO₄, SO₃ | Meta to -F | Sulfonic acid derivative |

Acetal Formation

Reacts with diols (e.g., ethylene glycol) under acid catalysis (HCl, p-TsOH):

Application : Protects the aldehyde group during multi-step syntheses .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura coupling with aryl boronic acids:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or NaHCO₃.

-

Solvent : DMF/H₂O (3:1), 80–100°C.

Example :

.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Recent studies have highlighted the potential of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde as a precursor for synthesizing compounds with anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In one study, compounds derived from this aldehyde exhibited significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent biological activity .

b. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit the production of reactive oxygen species (ROS) in neutrophils, which are key players in inflammatory processes. One derivative showed an IC50 value of 6.52 ± 0.57 μM for inhibiting fMLF-induced superoxide production, suggesting that modifications on the phenyl ring can enhance anti-inflammatory activity .

Synthetic Organic Chemistry

a. Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various substituted benzaldehydes through electrophilic aromatic substitution reactions or via condensation reactions with other carbonyl compounds. For example, its reaction with prop-2-en-1-one derivatives has led to the discovery of new compounds with enhanced biological activities .

b. Chloroboration Reactions

This compound has been involved in chloroboration reactions where it acts as a substrate for generating boronate esters. These reactions are facilitated by using BCl3 as a boron source and have been shown to proceed with lower activation energies when compared to unsubstituted benzaldehydes, thus allowing for more efficient synthesis of organoboron compounds .

Material Science

a. Development of Functional Materials

In material science, the incorporation of this compound into polymer matrices has been explored for developing functional materials with specific optical or electronic properties. The fluorine substituent enhances the thermal stability and solubility of polymers, making them suitable for applications in electronics and photonics.

Data Tables and Case Studies

| Application Area | Compound/Derivative | Activity/Property | IC50 Value (μM) |

|---|---|---|---|

| Medicinal Chemistry | Anticancer derivative | Tubulin inhibition | 5-10 |

| Anti-inflammatory | 4-(3-Fluoro-4-methoxyphenyl) | ROS production inhibition | 6.52 ± 0.57 |

| Synthetic Organic Chemistry | Prop-2-en-1-one derivative | Biological activity enhancement | Varies |

| Material Science | Polymer composite | Enhanced thermal stability | Not applicable |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methoxyacetophenone: Similar structure but with an acetophenone core instead of a benzaldehyde core.

4-Fluoro-3-methoxybenzaldehyde: Similar structure but with the positions of the fluoro and methoxy groups reversed.

3-Fluorobenzaldehyde: Lacks the methoxy group, making it less complex.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the fluoro, methoxy, and methyl groups can enhance its chemical stability and biological activity compared to similar compounds.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a fluorinated aromatic system, may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C16H15F O2

- CAS Number : 1521743-81-6

Biological Activity Overview

Research indicates that compounds with similar structures often possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom and methoxy group can enhance the lipophilicity and biological efficacy of the compound.

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity. For instance, it could inhibit lipoxygenase (LOX) pathways, which are implicated in inflammatory responses and cancer progression .

- Cellular Pathway Modulation : By affecting signaling pathways related to cell growth and apoptosis, this compound may induce cytotoxic effects in cancer cells .

- Receptor Binding : The structural features allow for potential binding to various receptors, influencing physiological responses .

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that derivatives of similar aldehydes showed significant cytotoxic effects on human cancer cell lines, indicating that modifications in the aromatic system could enhance potency against malignancies .

- Antimicrobial Properties : Another investigation revealed that related compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde, and how can reaction efficiency be optimized?

Answer: A practical synthesis involves multi-step condensation and cyclization. For example:

Aldehyde-amine condensation : React a fluorinated benzaldehyde precursor (e.g., 3-fluoro-4-methoxybenzaldehyde) with hydrazine derivatives in ethanol under acidic conditions (e.g., acetic acid) to form Schiff bases. Yield optimization (~91%) is achieved by controlling stoichiometry and reaction time .

Cyclization : Use sodium hypochlorite in ethanol to facilitate heterocycle formation. Reaction monitoring via TLC (dichloromethane mobile phase) and NMR ensures completion .

Q. Key Parameters for Optimization :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Ethanol | Balances solubility and reactivity |

| Catalyst | Acetic acid (10 drops) | Accelerates Schiff base formation |

| Reaction Time | 3 hours (cyclization) | Minimizes byproducts |

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : Assign peaks using DMSO-d6 solvent (δ 2.50 ppm for 1H; 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.0–8.1 ppm) and methoxy groups (δ ~3.8 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for similar compounds: 334.1556; observed: 334.1553) .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1596 cm⁻¹, C-F stretch at ~1131 cm⁻¹) .

- TLC : Monitor reactions using alumina plates and dichloromethane eluent .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of fluorine and methoxy groups on the benzaldehyde scaffold?

Answer: Regioselectivity is influenced by:

- Directing Groups : Methoxy groups act as ortho/para directors, while fluorine (electron-withdrawing) alters electronic density. Use protecting groups (e.g., benzyloxy) to block undesired positions during synthesis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids can selectively install substituents. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

Case Study : reports derivatives like 4-(3-Fluoro-4-methylphenyl)benzaldehyde, synthesized via selective Friedel-Crafts alkylation.

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

Answer:

- Stability Factors :

- Degradation Analysis :

- HPLC-MS : Detect oxidation products (e.g., carboxylic acids) using reverse-phase C18 columns.

- 1H NMR : Monitor aldehyde proton (δ ~9.8–10.2 ppm) for disappearance or shifts .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, favoring NAS at the 3-position .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict reaction sites .

Example : highlights fluorinated benzaldehydes in drug discovery, where computational models guide functionalization.

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?

Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-fluoro-4-hydroxybenzaldehyde in shows δ 10.2 ppm for aldehyde protons).

- Solvent/Instrument Calibration : Ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CDCl₃) and spectrometer frequency (300–500 MHz) .

- Reference Standards : Use certified standards (e.g., 3-methylbenzaldehyde in ) to calibrate instruments .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Answer:

- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., fluorinated analogs in show activity against PF-06465469 targets).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293).

- SAR Studies : Modify the methoxy/fluoro ratio to assess bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.